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molecular formula C11H13ClO3 B3368557 Methyl 3-chloro-4-isopropoxybenzoate CAS No. 213598-06-2

Methyl 3-chloro-4-isopropoxybenzoate

Cat. No. B3368557
M. Wt: 228.67 g/mol
InChI Key: UXAJQOWYJGUDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277861B1

Procedure details

Methyl 3-chloro-4-hydroxybenzoate (5 g, 26.8 mmol) in DMF (45 ml) was treated with potassium carbonate (7.41 g, 53.6 mmol), 2-iodopropane (3.85 ml, 40.2 mmol) and then stirred at 25° C. for 18 h. Work-up with ethyl acetate gave the title compound (6.1 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[K+].[K+].I[CH:20]([CH3:22])[CH3:21].C(OCC)(=O)C>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH:20]([CH3:22])[CH3:21])[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
7.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.85 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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